molecular formula C15H32O6 B12664696 Pentapropylene glycol CAS No. 21482-12-2

Pentapropylene glycol

Cat. No.: B12664696
CAS No.: 21482-12-2
M. Wt: 308.41 g/mol
InChI Key: AQRQHYITOOVBTO-UHFFFAOYSA-N
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Description

Pentapropylene glycol is a chemical compound with the molecular formula C15H32O6 and a molecular weight of 308.4110 g/mol . It is a type of glycol, which is a class of alcohols containing two hydroxyl groups. This compound is known for its versatility and is used in various industrial and scientific applications.

Preparation Methods

Pentapropylene glycol can be synthesized through several methods. One common synthetic route involves the polymerization of propylene oxide in the presence of a catalyst . The reaction conditions typically include elevated temperatures and pressures to facilitate the polymerization process. Industrial production methods often employ continuous reactors to ensure a consistent and high-yield production of this compound .

Chemical Reactions Analysis

Pentapropylene glycol undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields aldehydes or carboxylic acids, while reduction produces simpler alcohols .

Scientific Research Applications

Pentapropylene glycol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of pentapropylene glycol involves its interaction with various molecular targets and pathways. As a glycol, it can form hydrogen bonds with other molecules, influencing their structure and function. In biological systems, this compound can stabilize proteins and enzymes by forming hydrogen bonds with their amino acid residues .

Comparison with Similar Compounds

Pentapropylene glycol is similar to other glycols, such as:

Compared to these compounds, this compound has a higher molecular weight and more hydroxyl groups, making it more versatile in various applications .

Properties

CAS No.

21482-12-2

Molecular Formula

C15H32O6

Molecular Weight

308.41 g/mol

IUPAC Name

2-[2-[2-[2-(2-hydroxypropoxy)propoxy]propoxy]propoxy]propan-1-ol

InChI

InChI=1S/C15H32O6/c1-11(17)7-18-13(3)9-20-15(5)10-21-14(4)8-19-12(2)6-16/h11-17H,6-10H2,1-5H3

InChI Key

AQRQHYITOOVBTO-UHFFFAOYSA-N

Canonical SMILES

CC(CO)OCC(C)OCC(C)OCC(C)OCC(C)O

Origin of Product

United States

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